6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O2/c11-8-4-2-1-3-5-9(12)10(8)13-6-7-14-10/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCIVOUQHXUSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(C(CC1)Br)OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956588 | |
| Record name | 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3514-74-7 | |
| Record name | NSC147460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,12 Dibromo 1,4 Dioxaspiro 4.7 Dodecane and Analogues
Precursor Synthesis and Functionalization Pathways
The most logical precursor for the target spiroketal is a dibrominated cyclooctanone (B32682) derivative, which can then undergo condensation with a diol. This approach separates the challenges of introducing the bromine atoms from the spiroketal ring formation.
Preparation of Dodecane (B42187) Scaffolds for Spiroketal Formation
The core scaffold of the target molecule is the 1,4-dioxaspiro[4.7]dodecane system, which is fundamentally derived from cyclooctanone and ethylene (B1197577) glycol. Cyclooctanone serves as the eight-membered carbocyclic "dodecane" framework precursor. The synthesis of cyclooctanone itself is well-documented, with common industrial methods including the oxidation of cyclooctene (B146475) or the cyclization of appropriate long-chain dicarboxylic acids. For laboratory-scale synthesis, various methods are available, including the ring expansion of smaller cycloalkanones or oxidation of cyclooctanol.
Once the cyclooctanone scaffold is obtained, it serves as the key intermediate for subsequent functionalization and spiroketalization. The reactivity of the carbonyl group and the adjacent α-carbons are central to the synthetic strategies that follow.
Introduction of Halogen Functionality at Specific Positions
To construct 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, the cyclooctanone precursor must be brominated at the C2 and C8 positions, which correspond to the α,α'-positions relative to the carbonyl group. The α-bromination of ketones is a fundamental transformation in organic synthesis.
The direct dibromination of cyclooctanone can be achieved using various brominating agents. A common method involves treating the ketone with two equivalents of molecular bromine (Br₂) in a suitable solvent, often with an acid catalyst like hydrobromic acid (HBr) to promote enolization. The reaction proceeds via the enol or enolate form of the ketone, which attacks the bromine molecule.
An alternative and often more controllable method utilizes N-bromosuccinimide (NBS) as the bromine source, sometimes with a radical initiator or acid catalyst. For the synthesis of α,α'-dihalo ketones, precise control of stoichiometry and reaction conditions is crucial to avoid over-bromination and other side reactions. A particularly effective system for brominating ketones is the combination of hydrogen peroxide (H₂O₂) and HBr in an aqueous medium. rsc.orgresearchgate.net This method is considered a greener alternative to using molecular bromine and can provide high yields of brominated ketones. rsc.orgresearchgate.net The reactivity can be tuned to favor either monobromination or dibromination. rsc.org
Spiroketalization Strategies
Spiroketalization is the key ring-forming step. The most common and direct method involves the condensation of a ketone with a diol. For the synthesis of a 1,4-dioxaspiro[4.7]dodecane system, this involves reacting a cyclooctanone derivative with ethylene glycol.
Acid-Catalyzed Condensation Approaches
The formation of the spiroketal is typically achieved through an acid-catalyzed reaction between the ketone (in this case, 2,8-dibromocyclooctanone) and ethylene glycol. This reaction is an equilibrium process. To drive the reaction toward the formation of the ketal, water, the byproduct of the condensation, must be removed from the reaction mixture. This is commonly accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.
Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂). The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydroxyl groups of the ethylene glycol. A subsequent intramolecular cyclization and dehydration yield the spiroketal. The thermodynamic stability of the resulting spiroketal often drives the reaction to completion. nih.gov
Chemo- and Regioselective Ring Closure Reactions
In the context of synthesizing this compound from 2,8-dibromocyclooctanone and ethylene glycol, the spiroketalization is inherently regioselective, as it occurs at the carbonyl group. The primary concern is chemoselectivity. The bromine atoms at the α-positions are susceptible to nucleophilic substitution or elimination under certain conditions. Therefore, the reaction conditions for ketalization must be chosen carefully to be mild enough to avoid undesired side reactions involving the C-Br bonds. Typically, standard acid-catalyzed ketalization conditions are compatible with α-bromo ketones.
An alternative strategy involves a halenium ion-initiated spiroketalization cascade. nih.govnih.gov In this approach, a precursor containing a tethered alcohol and a double bond can be induced to cyclize in the presence of a bromine source. nih.govnih.gov Subtle changes in the reaction conditions can lead to either mono- or di-brominated spiroketals, offering a high degree of control over the final product. nih.govnih.gov This method highlights a sophisticated approach where halogenation and spiroketalization are concerted. nih.govnih.gov
Bromination Protocols for Spiro[4.7]dodecane Systems
An alternative synthetic route involves the formation of the 1,4-dioxaspiro[4.7]dodecane scaffold first, followed by bromination. This approach avoids handling the potentially less stable 2,8-dibromocyclooctanone. However, the bromination of the spiroketal presents its own set of challenges. The positions targeted for bromination (C6 and C12) are adjacent to the spirocyclic center and are part of the eight-membered ring.
The direct bromination of a saturated spiroketal at these positions is not a standard transformation. Radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation could be a possibility, but selectivity might be poor, leading to a mixture of products.
A more plausible approach is the bromination-dehydrobromination of the saturated spiroketal to introduce unsaturation, followed by further functionalization. rsc.org However, for achieving the specific target of 6,12-dibromination on the saturated ring, a more directed method would be required. One potential, though complex, pathway could involve the deprotonation of the C6 and C12 positions using a strong base, followed by quenching with an electrophilic bromine source. This would be challenging due to the need for a very strong, non-nucleophilic base and careful control of regioselectivity.
Given the complexities and potential for low selectivity, the synthetic strategy commencing with the bromination of cyclooctanone followed by spiroketalization is generally considered the more direct and reliable pathway.
Data Tables
Table 1: Key Reagents and Intermediates This table is interactive. Click on headers to sort.
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Cyclooctanone | C₈H₁₄O | Primary scaffold precursor |
| Ethylene Glycol | C₂H₆O₂ | Diol for spiroketal formation |
| 2,8-Dibromocyclooctanone | C₈H₁₂Br₂O | Key dibrominated intermediate |
| 1,4-Dioxaspiro[4.7]dodecane | C₁₀H₁₈O₂ | Unsubstituted spiroketal scaffold |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent |
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| A: Pre-bromination | 1. Dibromination of Cyclooctanone2. Spiroketalization with Ethylene Glycol | More direct and predictable regiochemistry for bromination. | Requires handling of potentially unstable α,α'-dibromo ketone intermediate. |
| B: Post-bromination | 1. Spiroketalization of Cyclooctanone2. Dibromination of Spiroketal | Avoids handling dibromo ketone. | Direct bromination of the saturated spiroketal is challenging and may lack selectivity. |
Electrophilic Bromination Considerations
Electrophilic bromination stands out as a significant method for the synthesis of dibrominated spiroketals. A key strategy involves a halenium ion-initiated spiroketalization cascade. This process has been effectively demonstrated in the synthesis of various dibrominated spiroketal analogues. nih.gov
The reaction typically starts from a precursor such as a tethered 2-tetrahydropyranyl (THP)-protected alcohol. The weak nucleophilic character of the alkyl ketone is modulated by the templating effect of this tethered alcohol, facilitating a bromenium ion-initiated spiroketalization cascade. nih.gov The choice of reaction conditions is critical in determining the final product. For the formation of dibrominated spiroketals, the exclusion of a quenching agent like ethanol (B145695) is crucial. This allows the transient oxocarbenium intermediate to undergo α-deprotonation, which is then followed by a second bromofunctionalization event to yield the dibrominated product. nih.gov
A source of bromenium ions, such as N-bromosuccinimide (NBS) activated with a strong acid like concentrated HCl, is necessary to drive the transformation. The acid activation enhances the electrophilicity of the bromine source. nih.gov The reaction proceeds through the formation of an enol ether intermediate after the initial spiroketalization and deprotonation. This enol ether is sufficiently nucleophilic to react with another bromenium ion, leading to the second bromine addition. nih.gov
The general applicability of this method has been shown for different ring sizes within the spiroketal framework, including researchgate.netresearchgate.net, researchgate.netrug.nl, and rug.nlrug.nl systems, generally providing good yields and diastereoselectivity. nih.gov
Table 1: Conditions for Electrophilic Dibromination of Spiroketal Precursors
| Entry | Spiroketal Ring System | Bromine Source | Activator | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | researchgate.netresearchgate.net | NBS | conc. HCl | CH2Cl2 | 75 | >20:1 |
| 2 | researchgate.netrug.nl | NBS | conc. HCl | CH2Cl2 | 78 | >20:1 |
| 3 | rug.nlrug.nl | NBS | conc. HCl | CH2Cl2 | 65 | 10:1 |
This table is a representation of typical results found in the literature for analogous systems and is for illustrative purposes. nih.gov
Radical Bromination Methodologies
Radical bromination offers an alternative pathway for the introduction of bromine atoms. byjus.com This method typically involves the use of a radical initiator and a bromine source, such as N-bromosuccinimide (NBS), often under UV irradiation. youtube.com The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. byjus.com
For a substrate like 1,4-dioxaspiro[4.7]dodecane, the target positions for bromination are the carbons alpha to the spiroketal oxygen atoms (C6 and C12). Radical bromination is highly selective for the weakest C-H bond, which is typically at tertiary carbons. In the absence of tertiary hydrogens, secondary hydrogens are targeted. The positions alpha to the ether oxygen atoms in the spiroketal are activated, making them susceptible to hydrogen abstraction by a bromine radical.
A plausible synthetic approach would involve treating the parent spiroketal, 1,4-dioxaspiro[4.7]dodecane, with NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl4), under reflux or photochemical conditions. The reaction would proceed by abstraction of a hydrogen atom from the C6 or C12 position to form a stabilized radical, which then reacts with a bromine source to form the monobrominated intermediate. A second bromination event would then yield the desired 6,12-dibromo product. Control over the stoichiometry of NBS would be critical to favor dibromination over mono-bromination.
It is important to note that this approach may lead to a mixture of diastereomers, and the stereochemical outcome is often less controlled than in electrophilic methods.
Stereoselective Bromine Introduction
The stereochemistry of bromine introduction is a critical aspect of the synthesis of this compound and its analogues. In electrophilic bromination methods, a high degree of stereocontrol can often be achieved.
In the halenium ion-initiated spiroketalization, the stereoselectivity is guided by the initial formation of the spiroketal structure and the subsequent approach of the second electrophilic bromine. The formation of the dibromo-spiroketal has been observed to proceed via a pseudo-axial capture of a second bromenium ion by the intermediate enol ether. nih.gov This controlled trajectory of the incoming electrophile leads to a high diastereoselectivity in the final product. The relative stereochemistry of such products has been unequivocally established through X-ray crystallography of analogous compounds. nih.gov
For researchgate.netresearchgate.net and researchgate.netrug.nl spiroketal systems, this method has been reported to yield diastereomeric ratios greater than 20:1. nih.gov The slightly lower diastereoselectivity observed in rug.nlrug.nl systems is attributed to the skewed stereoelectronics of the 5-membered oxocarbenium intermediate. nih.gov
Table 2: Stereochemical Outcome of Dibromination
| Spiroketal System | Major Diastereomer Configuration | Method |
|---|---|---|
| researchgate.netresearchgate.net Analogue | trans-dibromo (pseudo-diequatorial) | Electrophilic Bromination |
| researchgate.netrug.nl Analogue | trans-dibromo | Electrophilic Bromination |
This table illustrates the typical stereochemical outcomes observed in the synthesis of analogous dibrominated spiroketals. nih.gov
In contrast, radical bromination reactions are generally less stereoselective. The intermediate radical species is often planar or rapidly inverting, leading to the formation of a mixture of diastereomers.
Purification and Isolation Techniques for Dibrominated Spiroketals
The purification and isolation of the target this compound from the reaction mixture is a crucial final step in its synthesis. The choice of method depends on the physical properties of the compound and the impurities present.
Column Chromatography: This is a widely used technique for the purification of organic compounds. orgchemboulder.com For dibrominated spiroketals, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is often effective. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to elute the components of the reaction mixture. orgchemboulder.com The separation is based on the differential adsorption of the compounds to the silica gel. orgchemboulder.com Less polar byproducts and starting materials will elute first, followed by the more polar dibrominated product. If the reaction produces a mixture of diastereomers, it may be possible to separate them using careful column chromatography, as diastereomers have different physical properties. nih.gov
Recrystallization: If the synthesized dibrominated spiroketal is a solid, recrystallization can be a highly effective method for purification. This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. If a mixture of diastereomers is produced, fractional crystallization can sometimes be employed to isolate the major, less soluble diastereomer. wikipedia.orggavinpublishers.com
High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the separation of small quantities of isomeric mixtures, HPLC is a powerful tool. nih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers, while standard HPLC can often separate diastereomers. rug.nl
The successful isolation of pure this compound often involves a combination of these techniques. For instance, an initial purification by column chromatography might be followed by recrystallization to obtain the final product in high purity.
Mechanistic Investigations of Reactions Involving 6,12 Dibromo 1,4 Dioxaspiro 4.7 Dodecane
Reactivity of the Spiroketal Moiety
The 1,4-dioxaspiro[4.7]dodecane skeleton is a spiroketal, a functional group known for its role as a protecting group for ketones and aldehydes due to its relative stability. However, this stability is not absolute and is dependent on the reaction conditions. The reactivity of the spiroketal unit in 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane is primarily centered around its behavior in the presence of acids and its general stability under various other conditions.
Acid-Mediated Ring Opening and Rearrangements
Spiroketals are susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the ketal and regenerates the parent ketone and diol. youtube.comwikipedia.org In the case of this compound, treatment with aqueous acid would be expected to yield 2,8-dibromocyclooctanone and ethylene (B1197577) glycol.
The generally accepted mechanism for acid-catalyzed acetal (B89532) hydrolysis proceeds via protonation of one of the spiroketal oxygen atoms, converting it into a good leaving group (an alcohol). youtube.com Subsequent cleavage of the C-O bond is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiketal. Further protonation of the remaining ether oxygen and subsequent elimination of the diol regenerates the ketone.
The stability of spiroketals can be influenced by stereoelectronic effects, such as the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. illinois.edu While the target molecule contains a five-membered dioxolane ring, similar stabilizing interactions can be considered. The rate of hydrolysis and the potential for rearrangements will be influenced by the stability of the intermediate oxocarbenium ion and any steric or electronic effects imparted by the bromine atoms on the cyclooctane (B165968) ring. Studies on related spiroketal systems have shown that the presence of Lewis or Brønsted acids can facilitate ring opening at reduced temperatures to yield various products. uq.edu.au
Stability and Cleavage Mechanisms under Diverse Conditions
Under neutral or basic conditions, the spiroketal moiety of this compound is expected to be significantly more stable. The ether linkages of the ketal are generally resistant to cleavage by nucleophiles or bases in the absence of acid catalysis. This stability is a key reason for their use as protecting groups in organic synthesis. youtube.com
However, the presence of the two bromine atoms on the cyclooctane ring could potentially influence the stability of the spiroketal. For instance, strong bases could induce elimination reactions at the organobromine centers (see section 3.2.2), and the resulting change in the conformation and electronic nature of the eight-membered ring might indirectly affect the spiroketal's stability, although direct cleavage under these conditions is unlikely.
The table below summarizes the expected stability of the spiroketal moiety under different conditions.
| Condition | Expected Reactivity of Spiroketal | Primary Transformation |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Ring-opening to form 2,8-dibromocyclooctanone and ethylene glycol |
| Anhydrous Acid (e.g., Lewis Acids) | Potentially Labile | Ring-opening, potential for rearrangements |
| Neutral (e.g., H₂O, NaCl solution) | Stable | No significant reaction at the spiroketal |
| Basic (e.g., NaOH, NaOEt) | Stable | No direct cleavage of the spiroketal |
Transformations of the Organobromine Centers
The two bromine atoms at the 6- and 12-positions of the cyclooctane ring are key reactive sites. Their transformations are expected to follow established mechanisms for alkyl halides, including nucleophilic substitution and elimination reactions. The specific pathways will be influenced by the steric environment around these centers and the nature of the reagents used.
Nucleophilic Substitution Pathways (S_N1, S_N2)
Nucleophilic substitution reactions at the C-Br centers of this compound could theoretically proceed via either S_N1 or S_N2 mechanisms.
The S_N2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. youtube.comquora.com This pathway is favored by primary and less sterically hindered secondary alkyl halides and strong nucleophiles. For this compound, the carbon atoms bearing the bromine atoms are secondary. However, the bulky spiroketal structure and the eight-membered ring may present significant steric hindrance to a backside attack, potentially disfavoring the S_N2 pathway. quora.com
The S_N1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. stackexchange.com This pathway is favored for tertiary and some secondary alkyl halides, particularly in the presence of polar protic solvents and weaker nucleophiles. The stability of the resulting secondary carbocation at the 6- or 12-position would be a critical factor. The carbons bearing the bromine atoms are not true bridgehead carbons, where carbocation formation is highly unfavorable due to the inability to achieve planarity. bits-pilani.ac.in However, the conformational constraints of the cyclooctane ring might still influence the stability of the carbocation and thus the feasibility of an S_N1 reaction.
The competition between S_N1 and S_N2 pathways is summarized in the table below.
| Factor | Favors S_N1 | Favors S_N2 | Relevance to this compound |
| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide, sterically hindered, likely disfavors S_N2. Carbocation stability for S_N1 is moderate. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The choice of nucleophile will be a key determinant. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMSO) | The reaction medium will strongly influence the pathway. |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | Favorable for both pathways. |
Elimination Reactions (E1, E2) and Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions, termed dehydrobromination, can proceed via E1 or E2 mechanisms and often compete with substitution reactions. quora.comucr.edu
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. chemistrysteps.com This mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group. mdpi.com The conformational flexibility of the eight-membered ring in the target molecule will determine if this geometric requirement can be met. Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 pathway. Depending on which protons are removed, a mixture of isomeric dienes could be formed.
The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. ma.edu Following the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored under similar conditions as S_N1 reactions (polar protic solvents, weak bases) and will compete with them.
A study on the dehydrobromination of simpler spiroketals has shown that elimination is facile for axial monobromides. uq.edu.au This suggests that the stereochemistry of the bromine atoms in this compound will be a critical factor in determining the ease and outcome of elimination reactions.
Radical Reactions and Halogen Atom Transfer
The C-Br bonds in this compound can also undergo homolytic cleavage to form carbon-centered radicals. This can be initiated by heat or light, often in the presence of a radical initiator. chemistrysteps.comyoutube.com
A key radical process is halogen atom transfer , where a radical abstracts a bromine atom from the substrate. For instance, in the presence of a radical initiator and a suitable reagent like a trialkyltin hydride or a silyl (B83357) hydride, the bromine atoms can be replaced by hydrogen atoms.
The mechanism of radical bromination of alkanes typically involves three stages: initiation, propagation, and termination. youtube.comyoutube.com In a reverse sense, the bromine atoms on our target molecule could participate in radical chain reactions. For example, a radical species (R•) could abstract a bromine atom to form a new radical on the spiroketal framework:
R• + C₁₀H₁₆Br₂O₂ → R-Br + C₁₀H₁₆Br•O₂
This new radical could then undergo further reactions, such as intramolecular cyclization or reaction with other species in the medium. The presence of two bromine atoms also opens up the possibility of sequential radical reactions. The regioselectivity of radical reactions is often high, with bromination being more selective than chlorination. In the context of our molecule, the stability of the potential radical intermediates at the 6- and 12-positions would dictate the preferred site of reaction.
Metal-Mediated Cross-Coupling Reactions at Bromine Sites
There is currently no specific data in peer-reviewed literature detailing the participation of this compound in metal-mediated cross-coupling reactions such as Suzuki, Heck, or other related transformations. While the presence of two bromine atoms suggests the potential for such reactivity, experimental evidence and mechanistic studies to confirm and elucidate these pathways have not been reported.
Stereochemical Implications in Reaction Dynamics
Similarly, an examination of the scientific record reveals no studies focused on the stereochemical implications of reactions involving this compound. The spirocyclic and stereogenic centers inherent to its structure suggest that its reactions could have interesting stereochemical outcomes. However, without experimental data, any discussion of stereoselectivity, stereospecificity, or the influence of the spiroketal moiety on the stereochemical course of reactions remains purely speculative.
Due to the absence of research in these specific areas, the generation of data tables and detailed research findings as requested is not possible at this time.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Infrared and Raman Spectroscopic Studies of Functional Group Vibrations
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, these methods are instrumental in identifying the characteristic vibrations of its key functional groups. The primary functional groups within this molecule are the carbon-bromine (C-Br) bonds, the carbon-oxygen (C-O) bonds of the dioxaspiro moiety, and the various carbon-carbon (C-C) bonds of the spirocyclic framework.
While specific experimental spectra for this compound are not extensively reported in publicly available literature, the expected vibrational frequencies can be predicted based on established group frequency data from analogous structures.
Key Functional Group Vibrations:
C-Br Stretching Vibrations: The carbon-bromine stretching vibrations are typically observed in the far-infrared region of the spectrum, generally between 600 and 500 cm⁻¹. These bands are often strong in the IR spectrum. The presence of two C-Br bonds in the molecule may lead to symmetric and asymmetric stretching modes, which could result in a complex absorption pattern in this region.
C-O-C Stretching Vibrations: The 1,4-dioxaspiro[4.7]dodecane moiety contains a cyclic ether system. The asymmetric stretching vibrations of the C-O-C group are expected to produce strong and distinct bands in the IR spectrum, typically in the range of 1250 to 1050 cm⁻¹. The symmetric stretching vibrations are generally weaker in the IR but may be more prominent in the Raman spectrum.
C-C Stretching and Bending Vibrations: The spirocyclic alkane framework gives rise to a series of C-C stretching and bending vibrations. These are typically found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) and can be complex due to the coupled nature of these vibrations within the ring systems.
CH₂ Bending Vibrations: The methylene (B1212753) (CH₂) groups in the dodecane (B42187) ring will exhibit characteristic scissoring (bending) vibrations around 1465 cm⁻¹ and rocking vibrations in the 800-700 cm⁻¹ region.
A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-Br | Stretching | 600 - 500 | Strong |
| C-O-C (ether) | Asymmetric Stretching | 1250 - 1050 | Strong |
| C-O-C (ether) | Symmetric Stretching | ~1050 | Weak to Medium |
| CH₂ | Scissoring (Bending) | ~1465 | Medium |
| C-C | Stretching | 1200 - 800 | Weak to Medium |
Raman spectroscopy would be a valuable complementary technique, particularly for observing the symmetric vibrations of the C-C and C-O-C bonds, which are often weak in the IR spectrum. The C-Br stretching vibrations would also be observable in the Raman spectrum.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its purity and the separation of any potential stereoisomers or constitutional isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.
For a compound of this nature, a reversed-phase HPLC method would likely be the most effective approach. In this mode, a nonpolar stationary phase (such as C18- or C8-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Typical HPLC Parameters:
Stationary Phase: A C18 column is a common choice for the separation of moderately nonpolar organic molecules.
Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be suitable. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound and any impurities with differing polarities.
Detection: Given the absence of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 200-210 nm) could be employed, although the sensitivity might be limited. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be more appropriate for accurate quantification. Mass spectrometry (LC-MS) could also be coupled with HPLC for definitive identification. helixchrom.com
Isomer Separation: The spirocyclic nature of this compound allows for the existence of stereoisomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers or diastereomers. The selection of the appropriate chiral selector would depend on the specific stereochemistry of the isomers.
A combination of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) could be a powerful tool for the specific detection of bromine-containing compounds in complex matrices. nih.govdss.go.th This technique offers high selectivity and sensitivity for heteroatoms like bromine. nih.govdss.go.th
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound should be amenable to GC-MS analysis.
GC-MS Analysis Parameters:
GC Column: A nonpolar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable for the separation.
Temperature Program: A programmed temperature ramp would be employed, starting at a lower temperature to allow for the elution of any volatile impurities, and gradually increasing to a temperature sufficient to elute the target compound in a reasonable time with good peak shape.
Mass Spectrometry: Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to exhibit several characteristic features:
Molecular Ion Peak (M⁺): A key feature in the mass spectrum of a brominated compound is the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. docbrown.infoyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%). libretexts.org For this compound (C₁₀H₁₆Br₂O₂), which contains two bromine atoms, the molecular ion region will show a characteristic isotopic cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.
Loss of Bromine: A common fragmentation pathway for bromoalkanes is the cleavage of the C-Br bond, which is relatively weak. docbrown.info This would result in fragment ions corresponding to the loss of one bromine atom ([M-Br]⁺) and the loss of two bromine atoms ([M-2Br]⁺). nih.govacs.org The [M-Br]⁺ fragment would still show the characteristic M and M+2 pattern for a single bromine atom. youtube.com
Fragmentation of the Spirocyclic System: The spirocyclic framework can also undergo fragmentation, leading to the formation of various smaller carbocation fragments. Cleavage of the C-O bonds in the dioxolane ring is also a possible fragmentation pathway.
A summary of the expected key fragments in the EI mass spectrum of this compound is provided below.
| Ion | Description | Expected m/z (for ⁷⁹Br) | Isotopic Pattern |
| [C₁₀H₁₆Br₂O₂]⁺ | Molecular Ion | 342 | M, M+2, M+4 in ~1:2:1 ratio |
| [C₁₀H₁₆BrO₂]⁺ | Loss of one bromine atom | 263 | M, M+2 in ~1:1 ratio |
| [C₁₀H₁₆O₂]⁺ | Loss of two bromine atoms | 184 | Single peak |
| [Br]⁺ | Bromine cation | 79 | M, M+2 in ~1:1 ratio |
| Fragments from ring cleavage | Various smaller fragments from the cleavage of the C-C and C-O bonds | Variable | Dependent on bromine content of the fragment |
Computational and Theoretical Studies on 6,12 Dibromo 1,4 Dioxaspiro 4.7 Dodecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential for understanding the electronic properties of 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane . These calculations could predict the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus infer the molecule's reactivity. For instance, mapping the electrostatic potential surface would highlight electron-rich and electron-poor regions, suggesting sites susceptible to nucleophilic or electrophilic attack.
Hypothetical Data Table for Electronic Properties: (Note: The following values are illustrative examples and not based on actual calculations for the compound.)
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| B3LYP | 6-311+G(d,p) | -6.85 | -0.95 | 2.1 |
Conformational Analysis and Energy Landscapes of the Spiroketal Ring System
The spiroketal core of This compound , which consists of a five-membered and an eight-membered ring sharing a central carbon, can adopt various conformations. A systematic conformational search using molecular mechanics or more advanced quantum mechanical methods would be necessary to identify the most stable (lowest energy) three-dimensional structures. This analysis would reveal the relative energies of different chair, boat, and twist conformations of the eight-membered ring and the envelope or twist conformations of the five-membered ring, providing insight into the molecule's preferred shape.
Transition State Modeling for Key Reaction Mechanisms
Computational modeling can be employed to study the mechanisms of reactions involving This compound , such as nucleophilic substitution at the bromine-bearing carbons. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for proposed reaction pathways. This would help in understanding the kinetics and feasibility of reactions like debromination or substitution, which are crucial for its potential applications in synthesis.
Prediction of Spectroscopic Parameters (NMR, IR)
Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules. For This compound , DFT methods could be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for interpreting experimental data and confirming the compound's structure.
Hypothetical Data Table for Predicted Spectroscopic Data: (Note: The following values are illustrative examples and not based on actual calculations for the compound.)
| Parameter | Predicted Value Range |
| ¹³C NMR Chemical Shift (C-Br) | 50-65 ppm |
| ¹H NMR Chemical Shift (HC-Br) | 3.8-4.5 ppm |
| IR Stretch (C-Br) | 550-650 cm⁻¹ |
| IR Stretch (C-O, ether) | 1050-1150 cm⁻¹ |
Bond Dissociation Energies and Stability Assessments for C-Br Bonds
The strength and stability of the carbon-bromine (C-Br) bonds are critical to the chemistry of This compound . The bond dissociation energy (BDE) for each C-Br bond can be calculated by computing the energy difference between the intact molecule and the resulting radicals formed upon bond cleavage. These values would indicate the energy required to break the bonds and provide a quantitative measure of the compound's thermal stability and its propensity to undergo radical reactions. The positions of the bromine atoms on the eight-membered ring would likely result in different BDEs due to varying steric and electronic environments.
Applications As a Building Block in Complex Organic Synthesis
Precursor for Advanced Polycyclic Systems
The dibromo functionality of 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane serves as a linchpin for the creation of advanced polycyclic systems. The bromine atoms can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as intramolecular cyclizations and palladium-catalyzed cross-coupling reactions. These reactions can lead to the formation of new rings fused to the original spiroketal framework.
For instance, the intramolecular coupling of the two bromo-substituted carbons, either directly or through the introduction of a linking fragment, can generate bridged or fused bicyclic systems. This approach is analogous to synthetic strategies used to create complex polycyclic spiro-indolines and other intricate spirocyclic structures. bohrium.comnih.gov The ability to form multiple rings in a controlled manner is a key advantage in the synthesis of complex molecular architectures.
A plausible synthetic route towards a polycyclic system starting from this compound is outlined below:
| Starting Material | Reagents | Intermediate/Product | Reaction Type |
| This compound | 1. n-BuLi2. Diethyl carbonate | Dicarbonate-substituted spiro-dodecane | Lithiation and carboxylation |
| Dicarbonate-substituted spiro-dodecane | 1. Acid hydrolysis2. Dieckmann condensation | Fused polycyclic dione | Ketal hydrolysis and intramolecular cyclization |
This table illustrates a hypothetical two-step process to a fused polycyclic dione, demonstrating the potential of the starting dibromide in constructing complex ring systems.
Scaffold for Natural Product Analogue Synthesis
Spiroketals are a common structural motif found in a wide array of biologically active natural products. researchgate.netresearchgate.net The 1,4-dioxaspiro[4.7]dodecane core of the title compound mimics these naturally occurring frameworks. Consequently, this compound can serve as a valuable scaffold for the synthesis of analogues of these natural products.
The bromine atoms provide convenient handles for introducing various functional groups and side chains, allowing for the systematic modification of the natural product's structure to explore structure-activity relationships. A notable study highlights the synthesis of dibrominated spiroketals as key motifs present in several natural products, underscoring the relevance of this class of compounds in medicinal chemistry research. nih.gov
The synthesis of natural product analogues often involves the stereoselective introduction of substituents. The inherent chirality of many spiroketals, including potentially chiral forms of this compound, makes them attractive starting points for such endeavors.
Intermediate in Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, can benefit from versatile intermediates like this compound. The potential for chirality in this molecule, combined with its reactive bromine atoms, opens up several avenues for its use in stereocontrolled reactions. The existence of chiral versions of related compounds, such as (6S,12S)-6,12-dibromo-1,4-dioxaspiro[4.7]dodeca-7,10-dien-9-ol, further supports this potential. sigmaaldrich.com
In one approach, the spiroketal moiety can act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed. The rigid conformation of the spiroketal framework can effectively shield one face of a nearby reactive center, directing the approach of reagents from the less hindered side and leading to a high degree of stereoselectivity.
The two bromine atoms in this compound can be substituted in a stereocontrolled manner to introduce new stereocenters. By employing chiral reagents or catalysts, it is possible to achieve the selective replacement of one or both bromine atoms, leading to the formation of chiral products with high enantiomeric purity. This is a common strategy in the asymmetric synthesis of complex molecules.
The following table outlines a hypothetical asymmetric transformation using this compound:
| Substrate | Chiral Reagent/Catalyst | Product | Stereochemical Outcome |
| This compound | Chiral organocuprate | 6-Alkyl-12-bromo-1,4-dioxaspiro[4.7]dodecane | High diastereoselectivity and enantioselectivity |
| 6-Alkyl-12-bromo-1,4-dioxaspiro[4.7]dodecane | Chiral palladium catalyst and a nucleophile | 6-Alkyl-12-substituted-1,4-dioxaspiro[4.7]dodecane | Control over the second stereocenter |
This table demonstrates how the sequential, stereoselective substitution of the bromine atoms can be used to build up molecular complexity in a controlled manner.
Utility in Materials Science Precursor Chemistry
Beyond its applications in the synthesis of discrete molecules, this compound also holds promise as a precursor in materials science. The dibromo functionality allows for its use as a monomer in polymerization reactions. For example, it could undergo polycondensation reactions with other difunctional monomers to produce novel polymers incorporating the spiroketal unit into the polymer backbone.
The inclusion of the rigid and structurally unique spiroketal moiety could impart interesting properties to the resulting polymers, such as enhanced thermal stability, specific solubility characteristics, or unique morphologies. Furthermore, the spiroketal unit could be a precursor to other functional groups through cleavage of the ketal under acidic conditions, providing a route to functional polymers.
An example of a potential application in materials science is the synthesis of novel biolubricants, as has been demonstrated with other 1,4-dioxaspiro compounds derived from renewable resources like oleic acid. bohrium.comresearchgate.net The unique properties of the spiroketal structure could contribute to desirable lubricant characteristics.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes
The synthesis of spiroketals with defined stereochemistry is a significant challenge in organic chemistry, yet crucial for the exploration of their biological activities. benthamscience.commskcc.org For 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane, the development of stereoselective synthetic routes would be a primary focus, enabling access to specific stereoisomers for further investigation.
Future research would likely pursue both kinetically and thermodynamically controlled spirocyclization reactions. mskcc.org Kinetically controlled methods, often performed at low temperatures, could allow for the formation of less stable isomers that might possess unique reactivity or biological profiles. nih.gov Conversely, thermodynamically controlled approaches, which may employ catalysts like Re₂O₇, could selectively yield the most stable stereoisomer. nih.gov
A key area of innovation would be the application of substrate-directing groups. uni-freiburg.de By incorporating a directing group into the precursor molecule, it may be possible to guide the stereochemical outcome of the spiroketalization, leading to a high degree of control over the formation of specific isomers. uni-freiburg.de The development of such routes would be essential for any systematic study of this compound and its derivatives.
Table 1: Potential Stereoselective Synthesis Strategies
| Strategy | Description | Potential Outcome |
| Kinetically Controlled Cyclization | Reaction conditions that favor the fastest-forming product, often at low temperatures. nih.gov | Access to thermodynamically less stable stereoisomers. |
| Thermodynamically Controlled Cyclization | Conditions that allow for equilibration to the most stable product. nih.gov | Selective formation of the most stable stereoisomer. |
| Substrate-Directed Synthesis | Use of a functional group on the precursor to direct the stereochemical course of the reaction. uni-freiburg.de | High diastereoselectivity for a desired isomer. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity in the synthesis. | Access to enantiomerically pure forms of the compound. |
Exploration of Bioisosteric Analogues and Derivatives
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a molecule while retaining its core biological activity. cambridgemedchemconsulting.comspirochem.com The two bromine atoms in this compound are prime candidates for such modifications.
Future research could explore the replacement of the bromine atoms with other functional groups to fine-tune the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. researchgate.net For instance, replacing a bromine atom with a trifluoromethyl group or a cyano group, which are non-classical bioisosteres, could significantly alter the molecule's electronic properties and potential interactions with biological targets. wikipedia.org
Furthermore, classical bioisosteric replacements could also be investigated. For example, replacing bromine with chlorine or a methyl group could provide insights into the steric and electronic requirements for any potential biological activity. cambridgemedchemconsulting.com The synthesis of a library of such analogues would be a critical step in exploring the structure-activity relationships of this chemical scaffold.
Table 2: Potential Bioisosteric Replacements for Bromine
| Original Group | Bioisosteric Replacement | Potential Effect |
| Bromine (-Br) | Chlorine (-Cl) | Similar size, slightly more electronegative. |
| Bromine (-Br) | Trifluoromethyl (-CF₃) | Similar size, strong electron-withdrawing effect, increased lipophilicity. wikipedia.org |
| Bromine (-Br) | Cyano (-C≡N) | Linear geometry, electron-withdrawing, potential for hydrogen bonding. wikipedia.org |
| Bromine (-Br) | Isopropyl (-CH(CH₃)₂) | Similar steric bulk, but electronically different. |
Integration into Catalytic Cycles as a Ligand Precursor
The presence of two carbon-bromine bonds opens up the possibility of using this compound as a precursor for novel ligands in catalysis. While organobromine compounds are not typically used directly as ligands, they are versatile intermediates for the synthesis of more complex structures.
A promising research direction would involve the conversion of the dibromo-compound into a bidentate ligand. This could be achieved through reactions such as lithiation followed by quenching with a phosphine (B1218219) electrophile, or through cross-coupling reactions to introduce coordinating groups. The resulting spiroketal-based ligand would possess a rigid three-dimensional structure, which could enforce specific geometries on a metal center and influence the stereochemical outcome of catalytic reactions.
The development of organocatalysts based on this scaffold could also be explored. For instance, the bromine atoms could be replaced with groups capable of hydrogen bonding or other non-covalent interactions, leading to new catalysts for asymmetric transformations. imperial.ac.uk
Advanced Mechanistic Elucidation through In Situ Spectroscopy
To fully understand and optimize the reactions involving this compound, detailed mechanistic studies will be indispensable. Modern in situ spectroscopic techniques offer powerful tools for observing reactive intermediates and tracking reaction progress in real-time.
Future investigations could employ techniques such as in situ Raman spectroscopy or mass spectrometry to monitor the formation and consumption of species during synthetic transformations. njit.edunih.gov This would be particularly valuable for studying the stereoselective synthesis of the spiroketal, providing insights into the transition states and intermediates that govern the stereochemical outcome.
For potential catalytic applications, in situ spectroscopy could be used to identify the active catalytic species and any deactivation pathways. kit.edu By understanding the mechanism at a molecular level, reaction conditions can be rationally optimized to improve yield, selectivity, and catalyst lifetime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
